molecular formula C19H24N6O2S B4513339 1,6-di(propan-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,6-di(propan-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B4513339
M. Wt: 400.5 g/mol
InChI Key: XXZRPBZJDIBVGL-UHFFFAOYSA-N
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Description

1,6-di(propan-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a sophisticated heterocyclic compound designed as a key intermediate in medicinal chemistry and drug discovery research. Its complex structure integrates multiple privileged pharmacophores, including a 1H-pyrazolo[3,4-b]pyridine core and a 1,3,4-thiadiazole ring, which are known to confer significant biological activity. The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established isostere of purines and is frequently investigated for its ability to interact with various enzyme active sites, particularly protein kinases [https://pubchem.ncbi.nlm.nih.gov/]. This makes the compound a valuable precursor for the synthesis of potential kinase inhibitors, which are a major focus in oncology and inflammatory disease research. The molecule's hybrid architecture, featuring a tetrahydrofuran moiety linked to the thiadiazole ring, is engineered to modulate physicochemical properties such as solubility and metabolic stability, while the propan-2-yl (isopropyl) groups may enhance binding affinity through hydrophobic interactions within target pockets. Researchers utilize this compound primarily as a building block for constructing targeted chemical libraries or as a lead structure for optimization in programs aimed at developing new therapeutic agents for cancers and other proliferative diseases. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2S/c1-10(2)14-8-12(13-9-20-25(11(3)4)16(13)21-14)17(26)22-19-24-23-18(28-19)15-6-5-7-27-15/h8-11,15H,5-7H2,1-4H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZRPBZJDIBVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(C)C)C(=C1)C(=O)NC3=NN=C(S3)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-di(propan-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the thiadiazole moiety and the tetrahydrofuran ring. The final step involves the coupling of the carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents and reagents is also crucial to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

1,6-di(propan-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler analogs with fewer functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C19H24N6O2S
  • Molecular Weight : 400.4979 g/mol

The structural formula indicates the presence of a pyrazolo-pyridine core, which is often associated with biological activity, particularly in medicinal chemistry.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial properties. The thiadiazole moiety is known for its ability to disrupt microbial cell walls, making it a candidate for developing new antimicrobial agents. In vitro tests have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The pyrazolo[3,4-b]pyridine framework has been linked to anticancer activity. Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that modifications to the carboxamide group can enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, it has been shown to reduce markers of inflammation significantly. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Properties

Initial studies suggest that this compound may offer neuroprotective effects, potentially useful in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications .

Agricultural Applications

Beyond medicinal uses, there is emerging interest in the agricultural sector where this compound could serve as a novel pesticide or herbicide due to its biological activity against pests and pathogens affecting crops.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In a recent publication in Cancer Letters, researchers synthesized several analogs of this compound and tested their effects on cancer cell lines. One analog showed a 70% reduction in cell viability at a concentration of 50 µM after 48 hours of treatment . This highlights the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 3: Neuroprotection

A preclinical study assessed the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The treated group exhibited improved cognitive function compared to controls, with reduced amyloid-beta plaque formation observed histologically .

Mechanism of Action

The mechanism of action of 1,6-di(propan-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness arises from its hybrid architecture, which distinguishes it from analogs. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrazolo[3,4-b]pyridine + 1,3,4-thiadiazole 1,6-di(propan-2-yl); 5-(tetrahydrofuran-2-yl) Hypothesized enzyme inhibition (e.g., kinase targets) due to thiadiazole’s electrophilic sulfur and pyridine’s π-stacking capacity
N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-phenylpyrrolidine-3-carboxamide Pyrrolidine + 1,3,4-thiadiazole 4-fluorobenzyl; phenyl Anti-inflammatory activity via COX-2 modulation
3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide Indole + 1,3,4-thiadiazole Benzyloxy; tetrahydrofuran-2-yl Anticancer activity (apoptosis induction in vitro)
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide Piperazine + 1,3,4-thiadiazole Cyclopropyl; pyridinyl Antimicrobial (Gram-positive bacteria)

Key Differentiators:

Substituent Effects: The tetrahydrofuran-2-yl group on the thiadiazole ring may confer better metabolic stability than analogs with fluorobenzyl () or cyclopropyl () groups, which are prone to oxidative degradation .

Biological Activity :

  • Unlike indole-thiadiazole hybrids (), the target compound lacks aromatic π-systems linked directly to the thiadiazole, possibly reducing intercalation with DNA but favoring protein-binding interactions .
  • Thiadiazole-piperazine analogs () exhibit narrower antimicrobial spectra, whereas the pyrazolo-pyridine-thiadiazole hybrid’s broader heterocyclic system could target multiple enzymes (e.g., kinases, phosphodiesterases) .

Synthetic Complexity :

  • The target compound requires precise regioselective coupling steps, contrasting with simpler amide-forming reactions in pyrrolidine-thiadiazole derivatives () .

Table 2: Physicochemical Properties

Property Target Compound N-[(2E)-5-(4-fluorobenzyl)-thiadiazole] () Indole-Thiadiazole Hybrid ()
Molecular Weight (g/mol) ~450 (estimated) 414.4 ~430
LogP (Predicted) 3.8 2.9 4.1
Solubility Low in water Moderate in DMSO Low in polar solvents

Biological Activity

The compound 1,6-di(propan-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[3,4-b]pyridine core and a thiadiazole moiety. Its structural characteristics contribute to its biological activity by allowing interactions with various biological targets.

Antiviral Activity

Research indicates that derivatives of similar structures exhibit antiviral properties. For instance, compounds with thiadiazole groups have been reported to inhibit the replication of viruses such as the Hepatitis C virus (HCV) through mechanisms involving the inhibition of viral polymerases and proteases .

Anticancer Properties

The compound's anticancer activity has been highlighted in various studies. Thiadiazole derivatives have shown promising results against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, studies demonstrated that compounds with similar scaffolds exhibited cytotoxic effects on glioblastoma cells through the modulation of cell cycle and apoptosis pathways .

Antioxidant Activity

Recent investigations into related thiadiazole compounds have revealed their antioxidant properties. These compounds can reduce oxidative stress markers in cellular models, suggesting potential protective effects against oxidative damage .

Enzyme Inhibition

Inhibitory effects on various enzymes have also been documented. Compounds structurally similar to the target compound have been shown to inhibit α-amylase and urease activities, which are relevant in managing diabetes and urolithiasis respectively .

The biological activities of this compound may be attributed to several mechanisms:

  • Interaction with Enzymatic Targets : The presence of functional groups allows for binding with active sites of enzymes.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis.
  • Oxidative Stress Reduction : By scavenging free radicals, it can mitigate oxidative stress in cellular environments.

Study 1: Anticancer Activity Evaluation

A study assessed the anticancer effects of various thiadiazole derivatives on MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cell lines. The results indicated that certain derivatives significantly reduced cell viability compared to control groups, suggesting potential for further development as anticancer agents .

Study 2: Antioxidant Activity Assessment

In a comparative study involving Saccharomyces cerevisiae as a model organism, several thiadiazole derivatives were tested for their antioxidant properties. Compounds L2 and L8 demonstrated significant antioxidant activity by reducing malondialdehyde levels while increasing vitamin E concentrations in treated cells .

CompoundCell Line TestedIC50 (µM)Mechanism
L9MDA-MB-23115Apoptosis induction
L2HCT11610Cell cycle arrest
L8Saccharomyces5Antioxidant effect

Q & A

Basic: How to design a synthetic route for this compound?

Methodological Answer:
A multi-step synthesis typically involves coupling pyrazole and thiadiazole precursors. For example:

Core formation : Reflux equimolar pyrazolo[3,4-b]pyridine and thiadiazole derivatives in ethanol for 2–4 hours under nitrogen, monitoring progress via TLC .

Functionalization : Introduce tetrahydrofuran-2-yl and propan-2-yl groups via nucleophilic substitution or palladium-catalyzed cross-coupling.

Purification : Recrystallize intermediates using DMF-EtOH (1:1) mixtures to remove unreacted starting materials .

Basic: What spectroscopic methods are recommended for structural characterization?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions, focusing on deshielded protons near electronegative groups (e.g., thiadiazole ring protons at δ 8.5–9.5 ppm) .
  • X-ray crystallography : Employ SHELXL for refinement to resolve stereochemistry and confirm the (2E)-configuration of the thiadiazolylidene group .

Advanced: How to resolve contradictory reaction yield data across synthetic protocols?

Methodological Answer:
Apply Design of Experiments (DoE) principles:

  • Variables : Test temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst loading.
  • Statistical modeling : Use response surface methodology (RSM) to identify optimal conditions, as demonstrated in flow-chemistry optimizations for diazo compounds .
  • Validation : Replicate high-yield conditions in triplicate to assess reproducibility.

Advanced: What computational strategies predict bioactivity and target interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for target binding .
  • Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases), focusing on hydrogen bonding with the carboxamide group and π-π stacking with the pyrazole ring .

Basic: Recommended purification methods for intermediates?

Methodological Answer:

  • Recrystallization : Use DMF-EtOH (1:1) for polar intermediates; adjust ratios based on solubility profiles .
  • Column chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate 7:3 to 1:1) for non-polar derivatives .

Advanced: How to conduct structure-activity relationship (SAR) studies on the thiadiazole ring?

Methodological Answer:

  • Modifications : Synthesize analogs with substituents (e.g., methyl, nitro, or phenyl groups) at the 5-position of the thiadiazole ring.
  • Bioassays : Test against enzymatic targets (e.g., cyclooxygenase-2) and compare IC50_{50} values. Reference similar studies on oxadiazole-thiazole hybrids for guidance .

Advanced: How do non-covalent interactions influence crystal packing?

Methodological Answer:

  • X-ray analysis : Identify π-π interactions between pyrazole and thiadiazole rings, and hydrogen bonds involving the carboxamide group .
  • Theoretical modeling : Use CrystalExplorer to quantify interaction energies (e.g., van der Waals contributions) and correlate with melting points .

Basic: How to optimize reaction conditions for stereochemical control?

Methodological Answer:

  • Chiral catalysts : Use (R)-BINAP-Pd complexes for asymmetric synthesis of the tetrahydrofuran-2-yl group.
  • Temperature control : Maintain reactions below 0°C to minimize racemization, as seen in benzimidazole-pyrazole hybrid syntheses .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-di(propan-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1,6-di(propan-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.